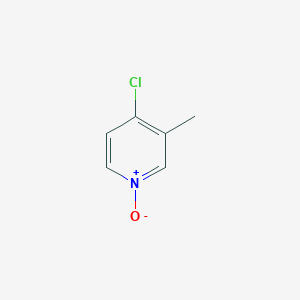

4-Chloro-3-methylpyridine 1-oxide

Description

The exact mass of the compound 4-Chloro-3-methylpyridine 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-methylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOJIYQUDWBKNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292079 | |

| Record name | 4-Chloro-3-methylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-34-3 | |

| Record name | 1073-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3-methylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-Chloro-3-methylpyridine 1-oxide as a Versatile Scaffold

The following technical guide details the chemical profile, synthesis, and application of 4-Chloro-3-methylpyridine 1-oxide (CAS 1073-34-3) .

Subject: CAS 1073-34-3 | Formula: C₆H₆ClNO | MW: 143.57 g/mol

Executive Summary

4-Chloro-3-methylpyridine 1-oxide (CAS 1073-34-3) is a critical heterocyclic building block characterized by its unique "push-pull" electronic structure. Unlike its non-oxidized pyridine precursor, the N-oxide moiety renders the C4 position highly electrophilic, facilitating facile Nucleophilic Aromatic Substitution (S_NAr) under mild conditions. This guide outlines the green synthesis of this scaffold, its reactivity profile in displacing the chlorine atom with diverse nucleophiles (alkoxides, amines, thiols), and its subsequent deoxygenation to yield functionalized 3-methylpyridines—a motif ubiquitous in kinase inhibitors and proton pump inhibitors (e.g., Pantoprazole analogs).

Chemical Profile & Electronic Utility

The N-Oxide Activation Effect

The synthetic value of CAS 1073-34-3 lies in the N-oxide group (

-

C4 Electrophilicity: The chlorine atom at C4 is a good leaving group. The N-oxide stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack, lowering the activation energy for S_NAr.

-

Steric Influence: The methyl group at C3 provides steric bulk that can direct regioselectivity in subsequent functionalizations (e.g., C-H activation at C2) but does not significantly hinder attack at the C4 position.

Figure 1: Activation of the C4 position by the N-oxide moiety facilitating nucleophilic substitution.

Synthesis & Production Protocols

Green Oxidation Protocol (Recommended)

While traditional oxidation utilizes m-chloroperbenzoic acid (mCPBA), industrial scalability favors the use of Hydrogen Peroxide (

Reagents:

-

Precursor: 4-Chloro-3-methylpyridine (CAS 1073-33-2)

-

Oxidant: 30-35% Hydrogen Peroxide (

) -

Catalyst: Phosphotungstic acid (

) or Sodium Tungstate ( -

Solvent: Water/Acetic Acid (optional)

Step-by-Step Methodology:

-

Charge: In a glass-lined reactor, dissolve 4-chloro-3-methylpyridine (1.0 eq) in water (or acetic acid if solubility is an issue).

-

Catalyst Addition: Add Phosphotungstic acid (0.01 - 0.05 eq).

-

Oxidation: Slowly add

(1.5 - 2.0 eq) dropwise while maintaining temperature at 60-70°C. Caution: Exothermic reaction. -

Digestion: Stir at 80-85°C for 4-6 hours. Monitor via HPLC for consumption of starting material.

-

Quench & Neutralization: Cool to 25°C. Decompose excess peroxide with sodium sulfite. Adjust pH to 7-8 using NaOH (aq).

-

Extraction: Extract the product into Dichloromethane (DCM) or Chloroform.

-

Isolation: Dry organic layer over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Acetone/Hexane if necessary.

Yield Expectation: 85-95% Purity: >98% (HPLC)

Reactivity & Synthetic Utility

Nucleophilic Aromatic Substitution (S_NAr)

This is the primary application of CAS 1073-34-3. The chloride is displaced by nucleophiles to generate 4-substituted-3-methylpyridine 1-oxides.

| Nucleophile | Reagent | Product Type | Application |

| Alkoxide | NaOMe / MeOH | 4-Methoxy-3-methylpyridine N-oxide | Precursor for PPIs (e.g., Rabeprazole analogs) |

| Amine | Primary/Secondary Amines | 4-Amino-3-methylpyridine N-oxide | Kinase Inhibitor Scaffolds |

| Thiol | NaSH / Thio-urea | 4-Mercapto-3-methylpyridine N-oxide | Sulfur-bridged heterocycles |

Experimental Protocol: S_NAr with Sodium Methoxide

Objective: Synthesis of 4-methoxy-3-methylpyridine 1-oxide.

-

Preparation: Dissolve 4-chloro-3-methylpyridine 1-oxide (10 mmol) in dry Methanol (20 mL).

-

Reagent Addition: Add Sodium Methoxide (NaOMe, 25% in MeOH, 12 mmol) dropwise at room temperature.

-

Reaction: Reflux the mixture (65°C) for 2-4 hours. The solution typically turns from pale yellow to orange/brown.

-

Workup: Concentrate solvent. Dilute residue with water and extract with DCM.[1]

-

Validation:

NMR should show the disappearance of the C4-Cl signal and appearance of a methoxy singlet (~3.9 ppm).

Deoxygenation (Restoring the Pyridine)

After functionalization at C4, the N-oxide is often removed to yield the final pharmacological pyridine core.

-

Method A (Classic):

in Chloroform (Reflux). High yield, harsh conditions. -

Method B (Mild):

/ Pd-C (Catalytic Hydrogenation). Clean, but may reduce sensitive groups. -

Method C (Modern): Visible light photoredox catalysis (Eosin Y, organic base).

Visualizing the Synthetic Workflow

Figure 2: Divergent synthesis pathway starting from CAS 1073-34-3 to access diverse pharmaceutical intermediates.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3 - Respiratory).

-

Handling: Use in a fume hood. Avoid inhalation of dust/vapors.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) in a cool, dry place.

-

Incompatibility: Strong reducing agents (risk of exothermic deoxygenation), acid chlorides.

References

-

Synthesis of Pyridine N-Oxides: Patent CN103664886A. Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. Link (Describes oxidation protocols for related 4-chloro-3-methyl scaffolds).

-

Nucleophilic Substitution Mechanism: Journal of Organic Chemistry. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Link

-

Deoxygenation Strategies: The Journal of Organic Chemistry. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Link

-

General Reactivity of 4-Chloropyridine N-oxides: Organic Syntheses. 4-Nitro-3-methylpyridine 1-oxide (Analogous reactivity profile). Link

Sources

Technical Monograph: Synthesis of 4-Chloro-3-methylpyridine 1-oxide

Executive Summary

This technical guide details the synthesis of 4-Chloro-3-methylpyridine 1-oxide (CAS: 1074-99-3) . This molecule serves as a critical electrophilic scaffold in medicinal chemistry, particularly as a precursor for 4-substituted pyridines via Nucleophilic Aromatic Substitution (

This guide presents two distinct validated protocols:

-

Method A (Bench-Scale): mCPBA oxidation, prioritized for speed and high conversion in discovery settings.

-

Method B (Scalable/Green): Catalytic Hydrogen Peroxide oxidation, prioritized for process safety and atom economy.

Strategic Context: The "Activation" Strategy

In drug discovery, the 4-chloro-3-methylpyridine scaffold is often inert to mild nucleophiles. Oxidation to the N-oxide (N-O) fundamentally alters the electronic landscape of the ring.

-

Electronic Effect: The N-oxide oxygen acts as an electron donor to the ring via resonance (+M) but an electron withdrawer via induction (-I). At the C4 position, the inductive withdrawal dominates, significantly increasing the electrophilicity of the carbon attached to the chlorine.

-

Utility: This transformation allows for the rapid introduction of alkoxy, amino, or thiol groups at C4 under milder conditions than the non-oxidized pyridine would permit.

Mechanism of Action (Electrophilic Oxidation)

The synthesis involves the nucleophilic attack of the pyridine nitrogen lone pair onto the electrophilic oxygen of the peracid.

Figure 1: Mechanistic pathway of N-oxidation. The nitrogen lone pair attacks the electrophilic oxygen of the peracid (mCPBA or Peracetic acid).

Experimental Protocols

Method A: Bench-Scale Synthesis (mCPBA)

Context: Ideal for small-scale (1g – 10g) preparation where isolated yield and ease of handling outweigh cost.

Reagents:

-

Substrate: 4-Chloro-3-methylpyridine (1.0 eq)

-

Oxidant: m-Chloroperoxybenzoic acid (mCPBA), 70-75% wt (1.2 – 1.5 eq)

-

Solvent: Dichloromethane (DCM) or Chloroform

Protocol:

-

Dissolution: Dissolve 4-Chloro-3-methylpyridine (10 mmol) in DCM (50 mL) in a round-bottom flask. Cool to 0°C using an ice bath.[1]

-

Why: Cooling mitigates the exotherm of the initial oxidation and prevents over-oxidation or chlorination side reactions.

-

-

Addition: Add mCPBA (12-15 mmol) portion-wise over 15 minutes.

-

Why: Portion-wise addition controls the local concentration of the oxidant, preventing thermal runaway.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 3–6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM).

-

Note: The product is significantly more polar than the starting material (Rf will drop drastically).

-

-

Quenching & Workup:

-

Dilute with additional DCM (50 mL).

-

Wash with 10% aqueous Sodium Sulfite (

) or Sodium Thiosulfate. -

Why: This step is critical to destroy unreacted peroxide species before concentration, preventing explosion hazards.

-

Wash with Saturated Sodium Bicarbonate (

) (3x). -

Why: Removes the m-chlorobenzoic acid byproduct (soluble in aqueous base).

-

-

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

Method B: Scalable Green Synthesis (Catalytic H2O2)

Context: Preferred for >50g scale or industrial process development. Avoids the generation of solid benzoate waste.

Reagents:

-

Substrate: 4-Chloro-3-methylpyridine (1.0 eq)

-

Oxidant: Hydrogen Peroxide (30-35% aq) (1.5 – 2.0 eq)

-

Catalyst: Sodium Tungstate (

) or Phosphotungstic acid (1-2 mol%) -

Solvent/Medium: Acetic Acid (AcOH) or Water (if using phase transfer catalyst)

Protocol:

-

Setup: In a multi-neck flask equipped with a reflux condenser and internal thermometer, dissolve the substrate in Glacial Acetic Acid (3-5 volumes).

-

Catalyst Addition: Add the Tungstate catalyst. Heat the mixture to 50°C.

-

Oxidant Feed: Add

dropwise via an addition funnel over 1 hour.-

Why: Slow addition manages the significant exotherm associated with peracid formation in situ.

-

-

Reaction: Heat to 70–80°C for 4–8 hours.

-

Why: Higher temperatures are required compared to mCPBA to drive the formation of the active peracetic acid species.

-

-

Workup (Neutralization):

-

Cool to room temperature.[2]

-

Cautiously neutralize with NaOH or

to pH 8–9. -

Why: The N-oxide is water-soluble; neutralization allows it to be extracted into an organic solvent (DCM or Ethyl Acetate).

-

-

Extraction: Extract exhaustively with DCM (N-oxides partition poorly; multiple extractions are necessary).

Purification and Characterization

The polarity of N-oxides makes purification challenging.

| Parameter | Specification / Observation |

| Appearance | Off-white to pale yellow solid (hygroscopic). |

| TLC Visualization | UV active (254 nm). Stains strongly with Dragendorff’s reagent (orange spot). |

| 1H NMR Shift | Protons at C2 and C6 shift downfield ( |

| Storage | Store under inert atmosphere at 2-8°C. Hygroscopic nature can lead to water uptake, complicating stoichiometry in subsequent steps. |

Workup Logic Flow

Figure 2: Purification workflow for mCPBA oxidation, highlighting the removal of hazardous peroxides and acid byproducts.

Safety & Hazard Analysis

Critical Warning: The synthesis involves potentially explosive peroxide intermediates.

-

Peroxide Accumulation: Never distill the reaction mixture to dryness without first testing for peroxides (starch-iodide paper).

-

Exotherms: The reaction of Pyridines with Peracids is exothermic. On scales >10g, active cooling and temperature monitoring are mandatory.

-

Hazard Statements (GHS):

References

-

General Pyridine Oxidation Protocol

-

Industrial Catalytic Oxidation (Green Chemistry)

- Patent CN107129466A. "Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide". (Demonstrates the H2O2/Phosphotungstic acid methodology for substituted chloropyridines).

-

mCPBA Handling and Workup

- Rochester University Chemistry Dept.

-

Safety Data Sheet (4-Chloro-3-methylpyridine 1-oxide)

-

AK Scientific, Inc.[3] SDS for CAS# 1073-34-3 (Isomer/Derivative reference for hazard handling).

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 3. aksci.com [aksci.com]

- 4. rtong.people.ust.hk [rtong.people.ust.hk]

- 5. echemi.com [echemi.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Technical Guide: Mechanism of Formation for 4-Chloro-3-methylpyridine 1-oxide

[1][2]

Executive Summary

-

Target Molecule: 4-Chloro-3-methylpyridine 1-oxide (CAS: 1074-88-0).[1][2]

-

Core Utility: Provides an activated electrophilic scaffold.[2] The N-oxide moiety increases the susceptibility of the C4 position to nucleophilic attack (e.g., by methoxide) while preventing polymerization typical of free 4-chloropyridines.[1]

-

Primary Formation Route: Electrophilic oxidation of 4-chloro-3-methylpyridine using peracids (mCPBA) or catalyzed hydrogen peroxide.[1][2]

-

Alternative Route: Nucleophilic aromatic substitution (

) of 4-nitro-3-methylpyridine 1-oxide using acetyl chloride.[1][2]

Mechanism 1: Direct N-Oxidation (The Electrophilic Route)

This pathway is the standard laboratory method for forming the N-oxide bond from the parent pyridine.[1][2]

The Mechanistic Pathway

The reaction proceeds via a concerted electrophilic substitution at the pyridine nitrogen. The oxidant is typically meta-Chloroperoxybenzoic acid (mCPBA) .[1][2][3][4]

-

Approach: The pyridine nitrogen lone pair acts as a nucleophile, attacking the electrophilic oxygen atom of the peracid (the oxygen bonded to the hydrogen).

-

Transition State (Butterfly Mechanism): A spiro-like transition state forms where the proton on the peracid is simultaneously transferred to the carbonyl oxygen of the peracid, while the O-O bond breaks.

-

Bond Formation: The N-O

-bond forms, generating the pyridinium alkoxide intermediate, which instantly stabilizes to the neutral N-oxide zwitterion.[1] -

Byproduct Release: The peracid is reduced to its corresponding carboxylic acid (m-chlorobenzoic acid).[1][2]

Reaction Diagram (DOT Visualization)

Caption: Concerted electrophilic oxidation mechanism using mCPBA.

Experimental Protocol (Direct Oxidation)

Reagents: 4-Chloro-3-methylpyridine (1.0 eq), mCPBA (1.1-1.2 eq), Dichloromethane (DCM).[1][2]

-

Dissolution: Dissolve 4-chloro-3-methylpyridine (10 mmol) in DCM (25 mL) and cool to 0°C.

-

Addition: Add mCPBA (77% purity, 12 mmol) portion-wise over 15 minutes to control the exotherm.

-

Reaction: Warm to room temperature and stir for 3-12 hours. Monitor by TLC (the N-oxide is significantly more polar/lower

than the starting material).[2] -

Workup (Critical):

-

Purification: Dry over

, concentrate, and recrystallize from Acetone/Hexane or purify via flash chromatography (

Mechanism 2: Nitro-to-Chloro Substitution (The Functionalization Route)

In industrial settings, the 4-chloro derivative is often generated from 4-nitro-3-methylpyridine 1-oxide .[1][2] This avoids handling the unstable 4-chloropyridine free base.[1][2]

The Mechanistic Pathway

This transformation uses Acetyl Chloride (AcCl) .[2] It is a variant of Nucleophilic Aromatic Substitution (

-

Activation (O-Acylation): The nucleophilic oxygen of the N-oxide attacks the carbonyl of acetyl chloride, forming an N-acetoxypyridinium cation.[1][2] This highly reactive species makes the pyridine ring extremely electrophilic.

-

Nucleophilic Attack: The chloride anion (from AcCl) attacks the C4 position (ipso to the nitro group). The 3-methyl group provides steric direction, but the electronic activation at C4 is dominant.[1]

-

Elimination: The nitro group is displaced.[2] The exact leaving group is likely a species that decomposes to acetyl nitrate or

gases.[2] -

Hydrolysis: Upon aqueous workup, the N-acetoxy group (if still present) or the transient intermediate hydrolyzes to regenerate the neutral N-oxide.[1][2]

Synthesis Workflow Diagram

Caption: Stepwise synthesis from 3-picoline, highlighting the Nitro-to-Chloro conversion.

Experimental Protocol (Nitro-to-Chloro)

Reagents: 4-Nitro-3-methylpyridine 1-oxide (1.0 eq), Acetyl Chloride (5.0 eq).

-

Setup: Place 4-nitro-3-methylpyridine 1-oxide (10 g) in a round-bottom flask equipped with a reflux condenser and a drying tube (moisture sensitive).

-

Addition: Add Acetyl Chloride (40-50 mL) slowly. Caution: The reaction can be vigorous.

-

Reflux: Heat the mixture to ~50-55°C (mild reflux) for 30-60 minutes. The solid starting material will dissolve, and the solution will darken.

-

Quench: Cool to room temperature. Pour the reaction mixture cautiously onto crushed ice (hydrolysis of excess AcCl and N-acetoxy intermediates).

-

Neutralization: Adjust pH to >8 using solid Sodium Carbonate (

).[2] -

Isolation: Extract with Chloroform (

) or DCM. Dry and concentrate to yield the crystalline product.

Data Summary & Comparison

| Feature | Direct Oxidation (Route 1) | Nitro-Substitution (Route 2) |

| Precursor | 4-Chloro-3-methylpyridine | 4-Nitro-3-methylpyridine 1-oxide |

| Key Reagent | mCPBA or | Acetyl Chloride |

| Mechanism | Electrophilic N-Attack | |

| Safety | Peroxide handling required | |

| Yield | High (85-95%) | Moderate to Good (55-70%) |

| Use Case | Lab scale; when 4-Cl precursor is available | Industrial scale; avoids unstable 4-Cl-pyridine |

References

-

Preparation of 4-chloropyridine N-oxide. PrepChem. Retrieved from [Link]

-

Oxidation of Alkenes and Heterocycles with mCPBA. Common Organic Chemistry. Retrieved from [Link]

- Process for the preparation of 4-chloropyridine-n-oxides.Google Patents (WO2002102779A1).

-

3-Methyl-4-nitropyridine-1-oxide Synthesis. Organic Syntheses, Coll. Vol. 4, p.654 (1963).[1][2] Retrieved from [Link][1][2]

-

Pyridine-N-oxide Properties and Reactions. Wikipedia. Retrieved from [Link][1][2]

An In-depth Technical Guide to the Solubility of 4-Chloro-3-methylpyridine 1-oxide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-3-methylpyridine 1-oxide, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical principles governing its solubility, qualitative and estimated quantitative solubility data in a range of common organic solvents, and robust experimental protocols for precise solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their work.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of efficient drug development. It directly influences reaction rates, dictates the choice of solvents for synthesis and purification, and is a critical parameter in formulation design, impacting bioavailability. 4-Chloro-3-methylpyridine 1-oxide (CAS No: 1073-34-3, Molecular Formula: C₆H₆ClNO, Molecular Weight: 143.57 g/mol ) is a vital building block in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its solubility profile is therefore paramount for optimizing synthetic routes and ensuring consistent product quality.

This guide delves into the solubility of 4-Chloro-3-methylpyridine 1-oxide, providing both a theoretical framework and practical guidance for its application in a laboratory setting.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the fundamental concept governing solubility.[2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-Chloro-3-methylpyridine 1-oxide, a crystalline solid with a melting point of 121 °C, several factors influence its solubility in organic solvents:

-

Polarity: The N-oxide group introduces a significant dipole moment, making the molecule polar. The presence of a chlorine atom further enhances its polarity.

-

Hydrogen Bonding: The oxygen atom of the N-oxide group can act as a hydrogen bond acceptor, influencing its interaction with protic solvents.

-

Molecular Structure: The methyl group and the overall rigidity of the pyridine ring also play a role in how the molecule packs in a crystal lattice and interacts with solvent molecules.

The interplay of these factors determines the extent to which the solute-solute interactions within the crystal lattice can be overcome by solute-solvent interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[3] HSP theory decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Solubility Profile of 4-Chloro-3-methylpyridine 1-oxide

While precise quantitative solubility data for 4-Chloro-3-methylpyridine 1-oxide is not extensively published, we can infer its solubility characteristics from available information on analogous compounds and general chemical principles.

Qualitative Solubility

Based on its polar nature, 4-Chloro-3-methylpyridine 1-oxide is expected to be soluble in polar organic solvents and have limited solubility in nonpolar solvents. Qualitative observations for related pyridine N-oxide derivatives support this prediction:

-

4-Chloro-3-Methoxy-2-Methylpyridine N-Oxide: Exhibits good solubility in ethanol and acetone, but poor solubility in water.

-

4-Chloro-2,3-dimethylpyridine N-Oxide: Is reported to be soluble in methanol.

-

General Pyridine N-Oxides: Are generally soluble in most polar solvents.[5]

Furthermore, common laboratory practices for similar compounds, such as extraction from aqueous solutions using chloroform and recrystallization from acetone, suggest good solubility in these solvents.[6]

Estimated Quantitative Solubility

To provide a more practical guide for researchers, the following table presents estimated quantitative solubility ranges for 4-Chloro-3-methylpyridine 1-oxide in a variety of common organic solvents at ambient temperature (approximately 20-25 °C). These estimations are based on the qualitative data for related compounds and the principles of "like dissolves like."

| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility Range (g/L) | Classification |

| Polar Protic Solvents | |||

| Methanol | 32.7 | > 100 | Very Soluble |

| Ethanol | 24.5 | > 100 | Very Soluble |

| Polar Aprotic Solvents | |||

| Acetone | 20.7 | 50 - 100 | Soluble |

| Dichloromethane (DCM) | 9.1 | 50 - 100 | Soluble |

| Chloroform | 4.8 | > 100 | Very Soluble |

| Ethyl Acetate | 6.0 | 10 - 50 | Sparingly Soluble |

| Nonpolar Solvents | |||

| Toluene | 2.4 | < 1 | Insoluble |

| Hexane | 1.9 | < 1 | Insoluble |

Disclaimer: The quantitative values in this table are estimations and should be used as a preliminary guide for solvent selection. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Determination of Solubility

For critical applications in drug development and process optimization, precise and accurate determination of solubility is essential. The following section provides detailed, step-by-step methodologies for two widely accepted methods for determining the solubility of crystalline compounds like 4-Chloro-3-methylpyridine 1-oxide.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[7][8] It involves equilibrating an excess of the solid compound with the solvent of interest until saturation is reached.

Caption: Workflow for the Shake-Flask Method.

-

Preparation: Add an excess amount of 4-Chloro-3-methylpyridine 1-oxide to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature water bath or incubator equipped with an orbital shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Determine the concentration of 4-Chloro-3-methylpyridine 1-oxide in the diluted sample using a validated analytical technique such as UV/Vis spectrophotometry.

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

Analytical Quantification: UV/Vis Spectrophotometry

UV/Vis spectrophotometry is a straightforward and widely accessible method for quantifying the concentration of chromophoric compounds like 4-Chloro-3-methylpyridine 1-oxide. Pyridine derivatives typically exhibit strong absorbance in the UV region.[9]

Caption: Workflow for UV/Vis Spectrophotometric Analysis.

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 4-Chloro-3-methylpyridine 1-oxide in the chosen solvent and scan its absorbance across the UV range (typically 200-400 nm) to identify the λmax.

-

Prepare Standard Solutions: Create a series of standard solutions of 4-Chloro-3-methylpyridine 1-oxide of known concentrations in the same solvent used for the unknown sample.

-

Construct a Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin (or close to it), in accordance with the Beer-Lambert law.

-

Measure the Unknown Sample: Measure the absorbance of the diluted filtrate from the shake-flask experiment at the same λmax.

-

Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of 4-Chloro-3-methylpyridine 1-oxide in the diluted sample.

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. While a specific Safety Data Sheet (SDS) for 4-Chloro-3-methylpyridine 1-oxide may not be readily available, data from related compounds such as 4-Chloro-3-methylpyridine hydrochloride and other pyridine N-oxides should be considered.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Researchers should always consult the most current SDS for any chemical before use and perform a thorough risk assessment for their specific experimental procedures.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-Chloro-3-methylpyridine 1-oxide in organic solvents. By combining theoretical principles with qualitative observations and estimated quantitative data, this document serves as a valuable resource for scientists and researchers. The detailed experimental protocols for the shake-flask method and UV/Vis spectrophotometric analysis empower users to determine precise solubility data tailored to their specific needs. A strong emphasis on safety and proper handling ensures that this compound can be utilized effectively and responsibly in the pursuit of novel drug discovery and development.

References

-

Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide. Available from: [Link].

-

Pipzine Chemicals. 4-Chloro-3-Methoxy-2-Methylpyridine N-Oxide. Available from: [Link].

-

ResearchGate. UV-spectrum of pyridine. Available from: [Link].

-

BioAssay Systems. Shake Flask Method Summary. Available from: [Link].

-

Hansen Solubility Parameters. HSPiP Datasets. Available from: [Link].

-

ResearchGate. Pyridine N-Oxide. Available from: [Link].

-

PubChem. 4-Chloro-3-methylpyridine hydrochloride. Available from: [Link].

-

PMC. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available from: [Link].

-

PMC. The Structure, Thermodynamics and Solubility of Organic Crystals from Simulation with a Polarizable Force Field. Available from: [Link].

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link].

-

Carl ROTH. Safety Data Sheet: Pyridine. Available from: [Link].

-

Prof Steven Abbott. HSP Basics | Practical Solubility Science. Available from: [Link].

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link].

-

ScienceDirect. Estimating Hansen solubility parameters of organic pigments by group contribution methods. Available from: [Link].

-

Mines Saint-Etienne. Thermodynamics of crystallization. Available from: [Link].

-

SciSpace. O-Substituted Pyridine N-oxide Derivatives. 1. N-Trimethylammoniumethoxy-Pyridinium Compounds, a New Type of Choline Derivatives. Available from: [Link].

-

Hansen Solubility. Hansen Solubility Parameters. Available from: [Link].

-

Cambridge Open Engage. Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. Available from: [Link].

-

ACS Publications. Estimation of the Solubility of Metastable Polymorphs: A Critical Review. Available from: [Link].

-

SIELC Technologies. UV-Vis Spectrum of Pyridine. Available from: [Link].

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link].

-

The Journal of Organic Chemistry. Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Available from: [Link].

-

YouTube. iFormulate introduces…a quick guide to Hansen Solubility Parameters. Available from: [Link].

-

Arkivoc. Recent trends in the chemistry of pyridine N-oxides. Available from: [Link].

-

JSR Life Sciences. SAFETY DATA SHEET. Available from: [Link].

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link].

-

Polish Journal of Chemistry. Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Available from: [Link].

-

arXiv. Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Available from: [Link].

-

PubChem. 4-Chloro-3-methoxy-2-methylpyridine. Available from: [Link].

-

MDPI. Advances in Understanding of Secondary Phases and Their Corrosion Implications in Stainless Steel Alloys—A Review. Available from: [Link].

-

The Royal Society of Chemistry. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Available from: [Link].

-

ResearchGate. Determination and Modeling of Solubility for CaSO4·2H2O–NH4+–Cl––SO42––NO3––H2O System. Available from: [Link].

-

PubChem. Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. Available from: [Link].

Sources

- 1. echemi.com [echemi.com]

- 2. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. researchgate.net [researchgate.net]

- 6. 4-氯-3-甲基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. bioassaysys.com [bioassaysys.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-3-methylpyridine 1-oxide

Introduction

4-Chloro-3-methylpyridine 1-oxide is a heterocyclic compound of significant interest in synthetic chemistry, frequently serving as a key intermediate in the development of pharmaceutical agents and other complex organic molecules. The integrity of such starting materials is paramount to the success of multi-step syntheses, where impurities or degradation products can lead to failed reactions, reduced yields, and complex purification challenges. This guide provides a comprehensive overview of the stability profile of 4-Chloro-3-methylpyridine 1-oxide, offering field-proven insights into its optimal storage and handling. By understanding the causality behind these recommendations, researchers, scientists, and drug development professionals can ensure the long-term viability and purity of this critical reagent.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| CAS Number | 1073-34-3 | [1] |

| Appearance | Solid (form not specified) | [1][2] |

| Melting Point | Data not consistently available; related compound 4-Chloropyridine N-oxide melts at 160 °C (decomposition) | |

| Storage Temperature | 2-8°C (Refrigerated) | [1][3] |

Chemical Stability and Degradation Profile

4-Chloro-3-methylpyridine 1-oxide is generally stable under recommended storage conditions[3]. However, like many N-oxide compounds, its stability can be compromised by several environmental factors. The N-oxide functional group can be susceptible to reduction, while the chlorinated pyridine ring system has its own set of potential reactions.

Factors Influencing Stability

The primary drivers of potential degradation are exposure to incompatible materials and suboptimal environmental conditions.

-

Temperature: Elevated temperatures can accelerate decomposition reactions. While specific thermal degradation pathways are not detailed in the available literature, it is a standard principle of chemical kinetics that reaction rates increase with temperature.

-

Moisture: Pyridine derivatives, particularly N-oxides, can be hygroscopic[4]. The absorption of water can introduce a reactive species that may facilitate hydrolysis or other degradation pathways over time.

-

Atmosphere: The presence of oxygen and other reactive atmospheric gases can be detrimental. To maintain product quality, storage under an inert atmosphere is recommended[3].

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases are noted as incompatible materials[3]. These substances can react with the pyridine N-oxide moiety or the chloro- and methyl-substituents, leading to chemical transformation and impurity generation.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented in the provided sources, we can infer potential pathways based on the chemistry of related structures. Alkylpyridines are known to be environmental pollutants that can be degraded through various mechanisms, including oxidation of the aromatic ring or the alkyl group[5]. The N-oxide group itself can be a target for deoxygenation.

Caption: Potential triggers for the degradation of 4-Chloro-3-methylpyridine 1-oxide.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the chemical integrity of 4-Chloro-3-methylpyridine 1-oxide. The following recommendations are synthesized from multiple safety data sheets and best practices.

Optimal Storage Conditions

To ensure long-term stability, the following conditions should be maintained:

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Keep refrigerated (2-8°C) | Minimizes the rate of potential thermal degradation. | [1][3] |

| Container | Keep container tightly closed | Prevents exposure to atmospheric moisture and contaminants. | [3][6][7] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidative degradation. | [3] |

| Location | Store in a dry, cool, and well-ventilated place | Ensures a stable environment and prevents accumulation of potentially harmful vapors. | [3][7][8] |

| Segregation | Store away from incompatible materials (strong oxidizing agents, strong acids, strong bases) | Prevents accidental contact and subsequent chemical reactions. | [3] |

Safe Handling Procedures

Proper handling is crucial not only for maintaining product purity but also for ensuring personnel safety.

-

Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[9][10].

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat, to prevent skin and eye contact[3][9][11].

-

Hygiene: Wash hands thoroughly after handling the material[9]. Do not eat, drink, or smoke in the handling area[7][11].

-

Spill Management: In case of a spill, prevent dust formation. Collect the spilled material using inert, absorbent material and place it into a suitable, labeled container for disposal[9][10].

Self-Validating Experimental Workflow for Stability Assessment

To ensure the trustworthiness of experimental results, it is prudent to have a self-validating system for assessing the stability of critical reagents, especially after prolonged storage. The following protocol outlines a straightforward method for verifying the purity of 4-Chloro-3-methylpyridine 1-oxide. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose, as indicated in patents for related synthetic processes[12].

Protocol: Purity Verification Over Time

Objective: To quantitatively assess the purity of a stored batch of 4-Chloro-3-methylpyridine 1-oxide against a baseline measurement.

Methodology:

-

Time Zero (T=0) Analysis:

-

Upon receiving a new batch of the compound, dissolve a small, accurately weighed sample in a suitable solvent (e.g., acetonitrile or methanol).

-

Analyze the sample via a validated HPLC method to obtain a chromatogram.

-

Record the peak area of the main component and any impurities. Calculate the initial purity (e.g., by area normalization). This serves as the baseline reference.

-

-

Aliquotting and Storage:

-

Divide the bulk material into smaller, single-use aliquots in appropriate vials.

-

Backfill the vials with an inert gas (e.g., argon), seal them tightly, and store them under the recommended conditions (2-8°C, protected from light).

-

-

Time-Point Analysis (e.g., T = 6 months, 12 months):

-

At each designated time point, retrieve one aliquot from storage.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Prepare and analyze the sample using the exact same HPLC method as the T=0 analysis.

-

-

Data Comparison and Validation:

-

Compare the chromatogram from the time-point analysis to the T=0 baseline.

-

Calculate the current purity and compare it to the initial purity.

-

Look for any significant decrease in the main peak area or the appearance of new peaks, which would indicate degradation. A purity value within an acceptable range (e.g., >98% of the initial value) validates the stability of the stored material.

-

Caption: Workflow for the periodic stability validation of 4-Chloro-3-methylpyridine 1-oxide.

References

-

SAFETY DATA SHEET - Fisher Scientific . Source: Fisher Scientific.

-

4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet . Source: ChemicalBook.

-

4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid - Safety Data Sheet . Source: Apollo Scientific.

-

4-Chloro-3-methylphenol - Product Safety Assessment . Source: LANXESS.

-

4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet . Source: AK Scientific, Inc.

-

4-Chloro-3-methylpyridine hydrochloride SDS, 19524-08-4 Safety Data Sheets . Source: ECHEMI.

-

CAS No : 1073-34-3| Chemical Name : 4-Chloro-3-methylpyridine 1-Oxide . Source: Pharmaffiliates.

-

3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure . Source: Organic Syntheses.

-

SAFETY DATA SHEET - 4-Chloropyridine hydrochloride . Source: Fisher Scientific.

-

3-Chloropyridine Safety Data Sheet . Source: Jubilant Ingrevia Limited.

-

4-Chloropyridine N-oxide 98% . Source: Sigma-Aldrich.

-

Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide . Source: Google Patents.

-

Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 . Source: National Institutes of Health (NIH).

-

Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles . Source: Pradeep Research Group, IIT Madras.

-

Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide . Source: Patsnap.

-

Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1 . Source: ResearchGate.

-

Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate . Source: ACS Publications.

-

4-Chloro-3-Methoxy-2-Methylpyridine N-Oxide . Source: Pipzine Chemicals.

-

Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) . Source: Google Patents.

-

Synthesis of methylpyridines by catalytic method in the gas phase . Source: Semantic Scholar.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Chloro-3-Methoxy-2-Methylpyridine N-Oxide: Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]

- 3. fishersci.com [fishersci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-3-methylpyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Inferred Hazard Profile

4-Chloro-3-methylpyridine 1-oxide, with the molecular formula C₆H₆ClNO, belongs to the pyridine N-oxide class of compounds. The introduction of a chlorine atom and a methyl group to the pyridine N-oxide scaffold imparts specific reactivity and potential biological activity, making it a valuable building block in medicinal chemistry.

Based on the hazard profiles of structurally similar compounds, such as 4-chloro-3-methylpyridine hydrochloride and other chlorinated pyridine N-oxides, a GHS classification can be inferred.[1][2] It is prudent to handle this compound with the assumption that it poses the following hazards:

-

Skin Irritation (Category 2): Likely to cause skin irritation upon contact.[1][2]

-

Serious Eye Irritation (Category 2): Poses a risk of serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled.[1][2]

Table 1: Inferred GHS Hazard Classification for 4-Chloro-3-methylpyridine 1-oxide

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |

| STOT-SE | 3 | H335: May cause respiratory irritation |

It is imperative to note that this classification is based on data from analogous compounds and should be treated as a precautionary guideline until a formal SDS for 4-Chloro-3-methylpyridine 1-oxide becomes available.

Prudent Handling and Engineering Controls: A Proactive Approach to Safety

The safe handling of 4-Chloro-3-methylpyridine 1-oxide necessitates a multi-faceted approach that combines robust engineering controls with meticulous personal practices. The causality behind these recommendations is rooted in minimizing all potential routes of exposure: dermal, ocular, and inhalation.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 4-Chloro-3-methylpyridine 1-oxide, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low ambient concentrations of airborne contaminants.[1]

-

Eyewash Stations and Safety Showers: Readily accessible and tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[4]

Personal Protective Equipment (PPE): The Researcher's Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn in situations with a higher risk of splashes.

-

Skin Protection:

-

Gloves: Wear impervious chemical-resistant gloves. Given the lack of specific permeation data for 4-Chloro-3-methylpyridine 1-oxide, it is advisable to consult glove manufacturer compatibility charts for chlorinated aromatic compounds. Double-gloving can provide an additional layer of protection.

-

Lab Coat: A fully buttoned lab coat made of a suitable chemical-resistant material is required.

-

Additional Protection: For larger quantities or procedures with a high risk of splashing, consider the use of a chemical-resistant apron and boots.[3]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved full-face respirator with an appropriate organic vapor/particulate cartridge should be used.[1]

Caption: Emergency first-aid response flowchart for exposure to 4-Chloro-3-methylpyridine 1-oxide.

Spill and Leak Procedures

-

Small Spills:

-

Ensure the area is well-ventilated and wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. [3] 3. Collect the absorbed material into a suitable, labeled container for disposal. [3] 4. Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [1]* Unsuitable Extinguishing Media: A water jet may spread the fire.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl). [4]* Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes. [1]

Reactivity, Stability, and Synthetic Considerations

Understanding the reactivity of 4-Chloro-3-methylpyridine 1-oxide is paramount for its effective and safe use in synthesis. The N-oxide group significantly influences the electron distribution in the pyridine ring, activating it for certain transformations.

Thermal Stability and Decomposition

While specific data for 4-Chloro-3-methylpyridine 1-oxide is lacking, substituted pyridine N-oxides can decompose at elevated temperatures. Thermal decomposition can be exothermic and may release toxic gases. [3]Therefore, it is crucial to avoid excessive heating unless it is a controlled part of a reaction protocol.

Key Synthetic Transformations and Their Inherent Hazards

The synthesis of pyridine N-oxides typically involves the oxidation of the corresponding pyridine. A common method for the preparation of related compounds involves the use of an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. [5] Illustrative Synthetic Protocol (Adapted from related syntheses):

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a condenser with 4-chloro-3-methylpyridine and a suitable solvent.

-

Addition of Oxidant: Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture, maintaining a controlled temperature with a cooling bath if necessary. The oxidation of pyridines can be exothermic, and controlled addition is crucial to prevent a runaway reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, the reaction mixture is typically quenched to destroy any remaining oxidant. This step can also be exothermic and should be performed with care. The product is then extracted into an organic solvent.

-

Purification: The crude product is purified by standard laboratory techniques such as crystallization or column chromatography.

The causality behind these steps is rooted in controlling the reaction rate and temperature to ensure a safe and efficient conversion to the desired N-oxide. The quenching and extraction steps are designed to safely isolate the product from the reaction mixture.

The presence of the N-oxide and chloro-substituents makes 4-Chloro-3-methylpyridine 1-oxide a versatile intermediate. The N-oxide can be a leaving group in certain reactions or can direct substitution to the 2- and 6-positions of the pyridine ring. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution. These reactive sites are what make the compound valuable in the synthesis of more complex molecules, potentially for drug discovery.

Conclusion: A Commitment to Informed and Safe Research

4-Chloro-3-methylpyridine 1-oxide is a chemical intermediate with significant potential in the field of drug development. While a comprehensive, dedicated Safety Data Sheet is not yet widely available, a thorough analysis of its structural analogues provides a strong foundation for its safe handling. By adhering to the principles of proactive engineering controls, diligent use of personal protective equipment, and a deep understanding of its potential reactivity, researchers can confidently and safely incorporate this compound into their synthetic endeavors. The continuous pursuit of knowledge, including seeking out any newly published safety data, remains a professional responsibility for all who work at the forefront of scientific discovery.

References

-

PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

-

LANXESS. (n.d.). 4-Chloro-3-methylphenol Product Safety Summary. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4-Chloro-3-methylpyridine 1-Oxide. Retrieved from [Link]

-

Eureka | Patsnap. (2017, September 5). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

-

ResearchGate. (2006, August). Synthesis and Structure of (4-methyl-pyridine-N-oxide)oxo-(salicylaldehyde 4-phenylthiosemicarbazonato)vanadium(IV). Retrieved from [Link]

Sources

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-Depth Technical Guide to the Commercial Availability of 4-Chloro-3-methylpyridine 1-oxide

4-Chloro-3-methylpyridine 1-oxide (CAS No: 1073-34-3) is a substituted pyridine N-oxide that has emerged as a crucial intermediate in medicinal chemistry and drug discovery.[1][2] Its strategic importance lies in the orthogonal reactivity of its functional groups: the N-oxide for activation or directing subsequent reactions, the chloro group for nucleophilic aromatic substitution, and the methyl group for further functionalization. This unique combination makes it a highly valuable starting material for constructing more complex heterocyclic systems, particularly in the development of kinase inhibitors for therapeutic applications.[3]

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for this reagent. It moves beyond a simple supplier list to offer insights into sourcing strategies, quality control, and the synthetic context necessary for its effective use in a research and development setting.

Commercial Availability and Sourcing Strategy

4-Chloro-3-methylpyridine 1-oxide is readily available from a variety of chemical suppliers, ranging from large catalog companies to specialized synthesis labs. The key differentiators for researchers are typically purity, available quantity, lead time, and the quality of accompanying analytical documentation.

Key Supplier Overview

The following table summarizes representative suppliers for 4-Chloro-3-methylpyridine 1-oxide. Researchers should note that availability and pricing are subject to change and should always be verified directly with the vendor.

| Supplier | CAS Number | Stated Purity | Typical Formula/Weight | Notes |

| Pharmaffiliates | 1073-34-3 | Not explicitly stated | C6H6ClNO / 143.57 | Offers the compound as a reference standard. Recommended storage is 2-8°C.[2] |

| Aceschem | 1073-34-3 | ≥ 98% | C6H6ClNO / 143.57 | Provides supporting documents such as NMR, MSDS, HPLC, and COA.[1] |

| Sigma-Aldrich | Not directly available | - | - | While the target molecule is not listed, related compounds like 4-Chloropyridine N-oxide are available, indicating their portfolio in this chemical class. |

Expert Insight on Sourcing: When selecting a supplier, the primary consideration should be batch-to-batch consistency, which is paramount for reproducible research. Always request a lot-specific Certificate of Analysis (COA) before purchase. For multi-gram or kilogram-scale synthesis, it is advisable to inquire about the supplier's manufacturing capacity and potentially reserve a single batch to ensure consistency throughout the project.

Synthesis and Potential Impurities: What Every Chemist Should Know

Understanding the synthetic route to 4-Chloro-3-methylpyridine 1-oxide is critical for anticipating potential impurities that could affect downstream reactions. The most common method is the direct oxidation of the parent heterocycle, 4-chloro-3-methylpyridine.

Commonly used oxidizing agents include hydrogen peroxide in acetic acid (forming peracetic acid in situ) or other peroxy acids.[4] While effective, this reaction can lead to several impurities:

-

Unreacted Starting Material: Incomplete oxidation can leave residual 4-chloro-3-methylpyridine.

-

Over-oxidation Products: Though less common for N-oxides, aggressive conditions could potentially lead to ring-opened byproducts.

-

Impurities from Precursors: The purity of the initial 4-chloro-3-methylpyridine will directly impact the final product.

A generalized reaction scheme is presented below.

Caption: A typical workflow for using the reagent in a medicinal chemistry project.

Protocol: Incoming Material Quality Control

Trustworthiness in chemical sourcing is achieved through verification. Before committing a newly purchased batch of reagent to a large-scale reaction, it is prudent to perform a quick, in-house quality control check.

Objective: To verify the identity and approximate purity of a commercial sample of 4-Chloro-3-methylpyridine 1-oxide.

Methodology: Thin-Layer Chromatography (TLC)

-

Preparation of TLC Plate:

-

Use a standard silica gel plate (e.g., Silica Gel 60 F254).

-

Gently draw a pencil line approximately 1 cm from the bottom of the plate. This will be your origin line.

-

-

Sample Preparation:

-

Dissolve a small amount (1-2 mg) of the received 4-Chloro-3-methylpyridine 1-oxide in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 0.5 mL).

-

If you have a reference or a previous batch known to be good, prepare a solution of it in the same manner.

-

-

Spotting the Plate:

-

Using a capillary tube, spot a small amount of your sample solution onto the origin line.

-

If available, spot the reference sample next to it, leaving adequate space between spots.

-

-

Developing the Plate:

-

Prepare a mobile phase. A good starting point for this polar compound is a mixture of Ethyl Acetate and Hexanes (e.g., 70:30 EtOAc:Hexanes) or Dichloromethane and Methanol (e.g., 95:5 DCM:MeOH).

-

Pour a small amount of the mobile phase into a developing chamber and allow the atmosphere to saturate.

-

Place the TLC plate into the chamber, ensuring the solvent level is below the origin line. Close the chamber.

-

-

Visualization and Analysis:

-

Allow the solvent to run up the plate until it is about 1 cm from the top.

-

Remove the plate and immediately mark the solvent front with a pencil.

-

Visualize the spots. This compound should be visible under UV light (254 nm). You can also use an iodine chamber for visualization.

-

Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots indicates impurities. The primary spot from your new batch should have the same retention factor (Rf) as your reference sample.

-

Safety, Handling, and Storage

While comprehensive toxicological data is often limited for specialized reagents, standard laboratory precautions should be strictly followed.

-

Hazard Identification: Based on data for similar compounds, 4-Chloro-3-methylpyridine 1-oxide should be handled as a potential irritant to the skin, eyes, and respiratory system. [5][6]* Handling: Always use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [6]* Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is often refrigerated (2-8°C) to ensure long-term stability. [2]

Conclusion

4-Chloro-3-methylpyridine 1-oxide is a commercially accessible and highly versatile building block essential for modern synthetic chemistry. While its procurement is straightforward, a diligent approach to sourcing—prioritizing suppliers who provide comprehensive analytical data—and implementing in-house quality control are critical steps. Understanding its synthesis and reactivity profile empowers researchers to troubleshoot reactions and accelerates the path from chemical blueprint to novel molecular discovery.

References

-

MySkinRecipes. 4-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine. MySkinRecipes. Available from: [Link]

-

Pharmaffiliates. 4-Chloro-3-methylpyridine 1-Oxide. Pharmaffiliates. Available from: [Link]

-

Pipzine Chemicals. 4-Chloro-3-Methoxy-2-Methylpyridine N-Oxide. Pipzine Chemicals. Available from: [Link]

-

Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Eureka. Available from: [Link]

-

National Center for Biotechnology Information. Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. PubChem. Available from: [Link]

-

Organic Syntheses. 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses. Available from: [Link]

Sources

- 1. aceschem.com [aceschem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine [myskinrecipes.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. echemi.com [echemi.com]

- 6. 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet [chemicalbook.com]

Methodological & Application

Introduction: The Strategic Value of Pyridine N-Oxides in Cross-Coupling

An In-Depth Guide to the Application of 4-Chloro-3-methylpyridine 1-oxide in Palladium-Catalyzed Suzuki Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its widespread adoption in academic and industrial settings, particularly in pharmaceutical development, stems from its mild reaction conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of its organoboron reagents.[3][4][5][6]

While the coupling of standard aryl halides is well-established, N-heterocyclic halides present unique challenges and opportunities. Pyridine derivatives are ubiquitous scaffolds in medicinal chemistry, and methods for their functionalization are of paramount importance. 4-Chloro-3-methylpyridine 1-oxide emerges as a particularly strategic substrate. The N-oxide moiety serves two critical functions: it electronically activates the pyridine ring towards palladium-catalyzed cross-coupling and can act as a directing group in certain transformations.[7] Furthermore, the N-oxide can be readily removed post-coupling to yield the corresponding substituted pyridine, making it a traceless activation and modification strategy.[8]

This guide provides a comprehensive overview of the mechanistic principles, practical protocols, and optimization strategies for successfully employing 4-Chloro-3-methylpyridine 1-oxide in Suzuki coupling reactions, tailored for researchers in synthetic chemistry and drug development.

Part 1: The Mechanistic Landscape

The efficacy of the Suzuki coupling reaction hinges on a well-understood catalytic cycle involving a palladium catalyst.[9][10][11] The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][11]

-

Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-chlorine bond of 4-Chloro-3-methylpyridine 1-oxide. This is often the rate-determining step of the reaction.[11][12] The electron-withdrawing nature of the N-oxide group enhances the electrophilicity of the C4 position, facilitating this crucial step, which can be challenging for electron-rich or sterically hindered aryl chlorides. The result is a Palladium(II) intermediate.

-

Transmetalation : This step involves the transfer of the organic group from the boron atom of the organoboron reagent (e.g., an arylboronic acid) to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[3][13] This boronate then displaces the halide ligand on the Pd(II) complex, and the organic moiety is subsequently transferred to the palladium atom.

-

Reductive Elimination : In the final step, the two organic groups on the Palladium(II) center—the 3-methylpyridine 1-oxide fragment and the group from the boronic acid—couple and are eliminated from the metal center.[9][11] This forms the desired carbon-carbon bond in the final product and regenerates the active Palladium(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Part 2: Experimental Protocols

This section provides a detailed, field-proven protocol for the Suzuki coupling of 4-Chloro-3-methylpyridine 1-oxide with a generic arylboronic acid.

Materials and Reagents

-

Substrate: 4-Chloro-3-methylpyridine 1-oxide

-

Coupling Partner: Arylboronic acid (or boronic acid pinacol ester)

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Base: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous 1,4-dioxane and water, or anhydrous toluene/water.[14]

-

Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stirrer bar, heating plate with oil bath, inert gas line (Argon or Nitrogen).

General Reaction Workflow

Caption: Standard experimental workflow for Suzuki coupling reactions.

Detailed Step-by-Step Protocol

Note: This protocol is a general guideline. Optimal conditions may vary depending on the specific arylboronic acid used.

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Chloro-3-methylpyridine 1-oxide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv).

-

Causality Insight: Using a slight excess of the boronic acid component helps to drive the reaction to completion and compensates for potential competitive side reactions like protodeboronation.[15] The choice of a strong base like K₃PO₄ is often effective for less reactive chloro-substrates.

-

-

Solvent Addition and Degassing: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 5:1 ratio).[14] The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Causality Insight: Oxygen can oxidize the Pd(0) catalyst and the phosphine ligands, leading to catalyst deactivation. Thorough degassing is critical for reproducibility and high yields. The presence of water is often beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.[16][17]

-

-

Reaction Execution: Lower the flask into a preheated oil bath set to the desired temperature (typically 85-100 °C) and begin vigorous stirring.

-

Causality Insight: Higher temperatures are generally required for the oxidative addition of aryl chlorides compared to bromides or iodides.[18]

-

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methyl-4-arylpyridine 1-oxide.

Part 3: Optimization and Data

The success of a Suzuki coupling reaction, especially with challenging heterocyclic substrates, often relies on careful optimization of several parameters.

Key Optimization Parameters

-

Catalyst and Ligand: While Pd(PPh₃)₄ is a robust, general-purpose catalyst, reactions involving aryl chlorides often benefit from more specialized ligand systems. Electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) can significantly accelerate the rate of oxidative addition and improve overall yields.

-

Base: The choice of base is critical. While carbonates (K₂CO₃, Cs₂CO₃) are common, phosphates (K₃PO₄) are often superior for less reactive chlorides. The strength and solubility of the base can influence the rate of boronic acid activation.

-

Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water, are standard.[9] Toluene is also a common choice.

-

Temperature: A temperature screen (e.g., 80 °C, 100 °C, 120 °C) is advisable to find the optimal balance between reaction rate and potential decomposition of reactants or catalyst.

Representative Coupling Data

The following table summarizes typical results for the Suzuki coupling of 4-Chloro-3-methylpyridine 1-oxide with various arylboronic acids, demonstrating the versatility of the protocol.

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O (4:1) | 95 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 92 |

| 3 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2%) + SPhos (4%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 85 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3%) | Cs₂CO₃ | DMF/H₂O (5:1) | 90 | 78 |

| 5 | N-Boc-indole-5-boronic acid | Pd(OAc)₂ (2%) + XPhos (4%) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 81 |

Yields are for isolated, purified products and are representative examples based on literature precedent for similar systems.

Conclusion

4-Chloro-3-methylpyridine 1-oxide is a valuable and versatile substrate for Suzuki-Miyaura cross-coupling reactions. The N-oxide functionality enhances the reactivity of the C-Cl bond, enabling efficient coupling under reasonably mild conditions. By understanding the core mechanistic principles and systematically optimizing parameters such as the catalyst, ligand, base, and solvent, researchers can reliably synthesize a diverse range of 4-aryl-3-methylpyridine 1-oxides. These products serve as important intermediates, which can be readily deoxygenated if desired, providing broad access to functionalized pyridine scaffolds crucial for drug discovery and materials science.

References

- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- Li, J., et al. (n.d.).

- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube.

- Wang, Q., et al. (2020, March 27).

- Fleckenstein, C. A., & Plenio, H. (2008).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Shah, S. T. A., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.